Methionylasparagine

Description

Chemical Identity and Nomenclature

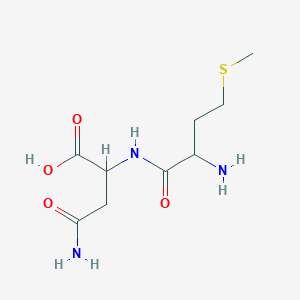

This compound, systematically known as methionyl-asparagine, is a dipeptide compound formed through the condensation of two amino acids: methionine and asparagine. The compound exhibits the molecular formula C9H17N3O4S and possesses a molecular weight of 263.32 grams per mole. The chemical structure consists of methionine as the N-terminal amino acid linked via a peptide bond to asparagine as the C-terminal residue, creating a bioactive dipeptide with distinct physicochemical properties.

The nomenclature of this compound follows established conventions for dipeptide naming, where the first amino acid (methionine) retains its full name while the second amino acid (asparagine) receives the suffix modification. Alternative designations for this compound include Met-Asn, MN dipeptide, and M-N Dipeptide, though the complete systematic name remains methionyl-asparagine. The compound has been assigned the Chemical Abstracts Service registry number 36261-61-7, providing a unique identifier for chemical databases and regulatory purposes.

The structural configuration of this compound exhibits specific stereochemical properties, with both constituent amino acids maintaining their L-configuration as found in natural proteins. The International Union of Pure and Applied Chemistry name for this compound is 4-amino-2-[(2-amino-4-methylsulfanylbutanoyl)amino]-4-oxobutanoic acid, reflecting the complete chemical structure including functional groups and spatial arrangement. The compound's simplified molecular-input line-entry system representation is CSCCC(C(=O)NC(CC(=O)N)C(=O)O)N, which provides a standardized format for computational chemistry applications.

| Chemical Property | Value |

|---|---|

| Molecular Formula | C9H17N3O4S |

| Molecular Weight | 263.32 g/mol |

| CAS Registry Number | 36261-61-7 |

| IUPAC Name | 4-amino-2-[(2-amino-4-methylsulfanylbutanoyl)amino]-4-oxobutanoic acid |

| Alternative Names | Met-Asn, MN dipeptide, M-N Dipeptide |

Historical Context of Dipeptide Research

The scientific investigation of dipeptides traces its origins to the pioneering work of Emil Fischer in the early twentieth century, who established the foundational principles of peptide chemistry. In 1901, Fischer, working in collaboration with E. Fourneau, achieved the first successful preparation of a dipeptide, specifically glycylglycine, through the partial hydrolysis of glycine diketopiperazine under controlled laboratory conditions. This groundbreaking achievement marked the beginning of systematic dipeptide research and established Fischer as the founding father of peptide chemistry.

The terminology "peptide" itself was introduced by Fischer during the fourteenth meeting of German scientists and physicians on September 22, 1902, in Karlsbad, where he derived the term from the Greek words "pepsis" meaning digestion and "peptones" referring to digestion products of proteins. Fischer's visionary approach to peptide chemistry included a clear understanding that molecules containing fewer than fifty amino acids should be classified as peptides, while larger structures would be designated as proteins. This classification system continues to influence modern biochemical nomenclature and research methodologies.

The subsequent development of peptide synthesis methodologies progressed significantly throughout the twentieth century, with notable advances including the introduction of the carbobenzoxy protecting group by Bergmann and Zervas in 1932. The successful synthesis of oxytocin by duVigneaud in 1953 represented a landmark achievement that demonstrated the practical application of peptide chemistry principles to biologically active compounds. These historical developments provided the technological foundation necessary for investigating complex dipeptides such as this compound and understanding their roles in biological systems.

The evolution of peptide research methods culminated in the development of solid-phase peptide synthesis by Bruce Merrifield in 1963, which revolutionized the field by enabling automated peptide production and facilitating the study of larger, more complex peptide structures. Merrifield's innovations, including the introduction of the Boc/Bzl protection scheme and the development of automated synthesis equipment, established the methodological framework that continues to support contemporary dipeptide research. This technological advancement has been instrumental in enabling detailed investigations of this compound and related bioactive dipeptides.

| Historical Milestone | Year | Significance |

|---|---|---|

| First Dipeptide Synthesis (Glycylglycine) | 1901 | Fischer and Fourneau's pioneering work |

| Introduction of "Peptide" Terminology | 1902 | Fischer's systematic nomenclature |

| Carbobenzoxy Protecting Group | 1932 | Bergmann and Zervas methodology |

| Oxytocin Synthesis | 1953 | duVigneaud's breakthrough achievement |

| Solid-Phase Peptide Synthesis | 1963 | Merrifield's revolutionary technique |

Biological Relevance in Protein Metabolism

This compound demonstrates significant biological relevance as an intermediate product in protein metabolism, specifically functioning as an incomplete breakdown product generated during protein digestion and protein catabolism processes. The dipeptide emerges through the action of proteolytic enzymes that cleave larger protein structures into smaller peptide fragments, representing a transitional stage between intact proteins and individual amino acids. This metabolic positioning places this compound within the complex cascade of protein degradation that occurs continuously in living organisms.

The biological significance of this compound extends beyond simple metabolic intermediation, as research has demonstrated that dipeptides can exhibit physiological and cell-signaling effects despite their relatively short-lived presence in biological systems. Although this compound has not yet been definitively identified in human tissues or biological fluids, it is classified as an "expected" metabolite based on its structural characteristics and the known pathways of protein catabolism. This classification suggests that the compound likely occurs in biological systems but may exist at concentrations below current detection thresholds or may be rapidly metabolized upon formation.

The metabolic fate of this compound involves hydrolysis by specialized enzymes known as dipeptidases, which catalyze the cleavage of the peptide bond to release the constituent amino acids methionine and asparagine. Dipeptidase 1, a membrane-bound glycoprotein found primarily in renal tissue, represents the primary enzyme responsible for dipeptide hydrolysis in mammalian systems. This enzyme exhibits specificity for various dipeptides and plays a crucial role in the final stages of protein digestion, ensuring the complete breakdown of peptide fragments into individual amino acids that can be utilized for cellular metabolism.

Research investigating dipeptide interactions with cellular membranes has revealed that this compound and related compounds can bind to fatty acid membranes, potentially influencing their biological activity and cellular localization. Studies using pulsed-field gradient nuclear magnetic resonance have demonstrated that dipeptides, including those containing methionine and asparagine residues, exhibit measurable binding affinity for prebiotic membrane systems. However, the binding strength of dipeptides generally appears to be less than that observed for individual amino acids, suggesting that membrane association alone may not be sufficient to drive molecular evolution toward more complex peptide structures.

The role of this compound in protein metabolism is further complicated by the involvement of various organ systems in dipeptide processing, with liver, kidney, muscle, and gastrointestinal tissues all contributing to dipeptide clearance from circulation. Research using organ-balance techniques in conscious animal models has demonstrated that the molecular structure of dipeptides significantly influences their extraction and metabolism by different organs. This differential organ involvement suggests that this compound may exhibit tissue-specific effects and metabolic pathways that contribute to its overall biological significance in protein metabolism.

| Biological Function | Mechanism | Tissue Involvement |

|---|---|---|

| Protein Catabolism Intermediate | Proteolytic enzyme cleavage | Multiple organs |

| Dipeptidase Substrate | Peptide bond hydrolysis | Primarily renal |

| Membrane Interaction | Fatty acid binding | Cellular membranes |

| Metabolic Clearance | Organ-specific extraction | Liver, kidney, muscle, gut |

Properties

IUPAC Name |

4-amino-2-[(2-amino-4-methylsulfanylbutanoyl)amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O4S/c1-17-3-2-5(10)8(14)12-6(9(15)16)4-7(11)13/h5-6H,2-4,10H2,1H3,(H2,11,13)(H,12,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMEWFDUAFKVAAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NC(CC(=O)N)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00318733 | |

| Record name | Methionylasparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00318733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Methionyl-Asparagine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028968 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

36261-61-7 | |

| Record name | NSC334376 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334376 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methionylasparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00318733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis Procedure

- Materials : L-methionine NCA and asparagine are the key starting materials.

- Buffer System : Two buffer systems have been reported for the reaction medium:

- Sodium borate buffer at pH 10.0 (0.4 M borate concentration)

- Triethylamine solution adjusted to pH 10.2

- Reaction Conditions :

- The asparagine solution is cooled to 2 °C.

- The pH is maintained at 10.2 during the addition of methionine NCA (10% molar excess).

- The reaction is rapid, with base uptake ceasing in approximately 3 minutes.

- The solution is then acidified quickly to pH 3-4 using concentrated HCl or formic acid.

- Product Isolation :

- The acidified solution is filtered and evaporated to dryness.

- The residue is extracted with hot methanol.

- The crude product is crystallized from ethanol-water mixtures to obtain pure this compound.

Comparative Yields and Observations

| Method | Buffer System | Yield (%) | Notes |

|---|---|---|---|

| Borate Buffer | Sodium borate pH 10.0 | 37 | Moderate yield, crystallization from ethanol-water |

| Triethylamine | Triethylamine pH 10.2 | 53 | Higher yield, product crystallized after chloroform trituration and ethanol-water crystallization |

The triethylamine method generally provides higher yields (53%) compared to the borate buffer method (37%) and is favored for preparative scale synthesis.

Enzymatic and Chemical Purification Techniques

While the above methods focus on synthesis, purification steps are critical for obtaining high-purity this compound.

- Crystallization : Reduced pressure crystallization under vacuum at controlled temperatures (30-40 °C) is used to precipitate the product.

- Solvent Washing : Ethanol or ethanol-water mixtures (90-95% ethanol) are employed to remove impurities such as N-acetyl derivatives.

- Activated Carbon Treatment : Used in enzymolysis product purification to adsorb colored impurities.

- Drying : Oven drying at 50-65 °C finalizes the purification process.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Temperature | pH | Yield (%) | Notes |

|---|---|---|---|---|---|

| NCA with Borate Buffer | Methionine NCA, Asparagine, pH 10.2 borate | 2 °C | 10.2 | 37 | Rapid reaction, acidified to pH 3-4, crystallized |

| NCA with Triethylamine | Methionine NCA, Asparagine, triethylamine | 2 °C | 10.2 | 53 | Higher yield, acidified with formic acid |

| SPPS | Fmoc-Asp(tBu), Fmoc-Met(tBu), 2-CTC resin | Room temp | N/A | Variable | Controlled cleavage to avoid Met oxidation |

| Enzymatic Purification | Aminoacylase enzymolysis, activated carbon | 35-42 °C | Neutral | N/A | Used for L-methionine purification, applicable to peptides |

Research Findings and Considerations

- The NCA method remains a classical, reliable approach for dipeptide synthesis, with the triethylamine procedure offering improved yields and ease of product isolation.

- SPPS provides precise control over peptide sequence and modifications but requires careful optimization to prevent methionine oxidation.

- Purification techniques involving crystallization and solvent washes are essential for removing acetylated and other side products.

- Avoiding secondary reactions during peptide cleavage is crucial for the integrity of this compound in synthetic peptides.

Chemical Reactions Analysis

Types of Reactions: Methionylasparagine undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the methionine residue can be oxidized to form sulfoxides and sulfones.

Reduction: The carbonyl groups in the asparagine residue can be reduced to form alcohols.

Substitution: The amino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Alkyl halides or acyl chlorides.

Major Products Formed:

Oxidation: Methionine sulfoxide and methionine sulfone.

Reduction: Hydroxyl derivatives of asparagine.

Substitution: Alkylated or acylated derivatives of this compound.

Scientific Research Applications

Methionylasparagine has several applications in scientific research:

Mechanism of Action

Methionylasparagine exerts its effects through interactions with various molecular targets. The methionine residue can participate in methylation reactions, while the asparagine residue can form hydrogen bonds with other molecules . These interactions can influence protein structure and function, making this compound a valuable tool in biochemical studies.

Comparison with Similar Compounds

L-Tyrosyl-L-Methionine (CAS: 13589-04-3)

Structural Similarities and Differences :

- Sequence : Unlike Methionylasparagine (Met-Asn), L-Tyrosyl-L-Methionine (Tyr-Met) is a dipeptide with tyrosine (Tyr) at the N-terminus and methionine at the C-terminus.

- Functional Groups: Tyr-Met contains a phenolic hydroxyl group (from tyrosine) instead of the amide group in asparagine, altering its polarity and hydrogen-bonding capacity .

Physicochemical Properties :

- Molecular Weight : Tyr-Met (C₁₄H₁₈N₂O₄S) has a higher molecular weight (310.37 g/mol) compared to this compound (C₉H₁₇N₃O₅S, 279.31 g/mol) due to tyrosine’s aromatic ring.

- Solubility: The phenolic group in Tyr-Met enhances water solubility under alkaline conditions, whereas this compound’s amide side chain may favor solubility in polar solvents .

L-Glutamyl-[Complex Peptide] (CAS: 114547-33-0)

Structural Comparison :

- Sequence : This 15-residue peptide includes methionine and asparagine but is significantly larger, with additional residues like glutamic acid, leucine, and valine.

- Functional Diversity : The extended structure introduces multiple functional groups (e.g., carboxyl from glutamic acid, hydrophobic side chains), enabling interactions unsuitable for smaller dipeptides like this compound .

Functional Implications :

- Applications : The complex peptide is used in protein engineering and antibody research, whereas this compound serves as a model for studying dipeptide stability and enzymatic cleavage .

Analytical Methods for Differentiation

Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are critical for distinguishing this compound from similar compounds. For example:

- HPLC : Separates dipeptides based on hydrophobicity; this compound elutes earlier than Tyr-Met due to its lower aromaticity .

- MS/MS Fragmentation : Unique fragmentation patterns identify residue sequences, differentiating this compound (Met-Asn) from Tyr-Met (Tyr-Met) .

Data Table: Key Properties of this compound and Comparators

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Primary Applications |

|---|---|---|---|---|---|

| This compound | Not provided | C₉H₁₇N₃O₅S | 279.31 | Amide, Thioether | Peptide synthesis, metabolism |

| L-Tyrosyl-L-Methionine | 13589-04-3 | C₁₄H₁₈N₂O₄S | 310.37 | Phenolic hydroxyl, Thioether | Antioxidant studies |

| L-Glutamyl-[Complex] | 114547-33-0 | C₇₈H₁₂₃N₁₇O₂₈S | 1766.98 | Multiple (e.g., carboxyl) | Protein engineering |

Biological Activity

Methionylasparagine, a dipeptide composed of methionine and asparagine, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its role in metabolic processes, interactions with cellular receptors, and implications in cancer biology.

- Hydrophobic vs. Hydrophilic Interactions : Methionine (Met) is a hydrophobic amino acid, while asparagine (Asn) is hydrophilic. The conversion of Met to Asn can significantly alter the biological activity of peptides. Research indicates that mutations from Met to Asn in parathyroid hormone (PTH) lead to a marked reduction in biological activity due to disrupted hydrophobic interactions with the PTH receptor (PTHR1) .

- Antioxidant Properties : Methionine residues in proteins serve as endogenous antioxidants. They react with oxidants to form methionine sulfoxide, which can diminish the biological function of proteins, including their receptor interactions . This suggests that this compound may also possess antioxidant properties that could modulate its biological activity.

- Tumor Biology : Asparagine plays a critical role in tumor progression and metabolism. It participates in pathways that regulate cell proliferation and survival, particularly under conditions of nutrient deprivation . The balance between methionine and asparagine levels can influence metabolic pathways associated with cancer cell growth and metastasis.

Case Studies

- Parathyroid Hormone (PTH) Mutations : A study investigated the effects of mutating Met residues in PTH to Asn. The findings revealed that both Asn-8 and Asn-18 mutants exhibited significantly reduced biological activity compared to wild-type PTH, similar to the effects observed with oxidized Met residues . This highlights the importance of hydrophobic interactions in maintaining the functional integrity of peptide hormones.

- Asparagine in Cancer Metabolism : Research has shown that asparagine metabolism is crucial for tumor growth. In aggressive breast cancer models, increased levels of asparagine were linked to enhanced metastatic potential, suggesting that manipulating asparagine availability could be a therapeutic strategy .

Data Table: Comparative Biological Activity

Q & A

Basic Research Questions

Q. What experimental methods are recommended for identifying methionylasparagine in biological samples?

- Methodology : Use high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) to isolate and quantify this compound. Ensure protocols include internal standards (e.g., isotope-labeled analogs) to control for matrix effects . For reproducibility, document column type, mobile phase gradients, and ionization parameters in detail .

Q. How can researchers optimize synthesis protocols for this compound?

- Methodology : Employ solid-phase peptide synthesis (SPPS) with Fmoc-protected amino acids, optimizing coupling reagents (e.g., HBTU/HOBt) and deprotection steps. Validate purity via nuclear magnetic resonance (NMR) spectroscopy and reverse-phase HPLC. Compare yields across solvent systems (e.g., DMF vs. DCM) to identify ideal conditions .

Q. What analytical techniques are critical for characterizing this compound’s stability under physiological conditions?

- Methodology : Conduct accelerated stability studies using thermal stress (e.g., 40°C/75% RH) and pH-varied buffers (pH 2–9). Monitor degradation via UV-Vis spectroscopy and LC-MS to identify breakdown products. Statistical analysis (e.g., ANOVA) should compare degradation rates across conditions .

Advanced Research Questions

Q. How can contradictory data on this compound’s role in cellular signaling pathways be resolved?

- Methodology : Perform meta-analyses of existing studies to identify confounding variables (e.g., cell line variability, assay sensitivity). Design controlled experiments using CRISPR-edited cell models to isolate this compound-specific effects. Use Bayesian statistics to quantify uncertainty in conflicting datasets .

Q. What computational approaches are effective for modeling this compound’s interactions with target proteins?

- Methodology : Apply molecular dynamics (MD) simulations (e.g., GROMACS) to predict binding affinities. Validate docking results (AutoDock Vina) with mutagenesis studies on key residues. Cross-reference findings with cryo-EM or X-ray crystallography data if available .

Q. How should researchers design longitudinal studies to assess this compound’s accumulation in tissues?

- Methodology : Use isotopic labeling (e.g., ¹³C-tracers) in animal models, with timed tissue sampling. Apply pharmacokinetic modeling (non-compartmental analysis) to estimate half-life and bioavailability. Ensure ethical compliance by pre-registering protocols and adhering to ARRIVE guidelines .

Q. What strategies mitigate bias when analyzing this compound’s metabolic impact in heterogeneous populations?

- Methodology : Stratify cohorts by genetic/clinical variables (e.g., CYP enzyme polymorphisms) to control for confounding. Use propensity score matching to balance groups. Validate findings via sensitivity analyses and independent replication cohorts .

Methodological Best Practices

- Data Transparency : Archive raw spectra, chromatograms, and simulation files in FAIR-aligned repositories (e.g., Zenodo), ensuring metadata includes experimental conditions and instrument settings .

- Contradiction Analysis : Apply triangulation by combining in vitro, in silico, and in vivo data to resolve discrepancies .

- Question Formulation : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.